![molecular formula C21H18FN5O2S2 B4614776 N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4614776.png)

N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Descripción general

Descripción

This compound is of significant interest due to its potential as a biochemical inhibitor and for its role in various chemical and biological studies. It is part of a broader class of compounds known for their ability to modulate biochemical pathways, often with high affinity and specificity.

Synthesis Analysis

The synthesis of similar sulfonamide compounds often involves the condensation of appropriate sulfonamides with aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid. These methods provide a versatile approach to accessing a wide range of sulfonamide derivatives with potential biochemical activity (S. Sowrirajan et al., 2022).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structure of sulfonamide compounds. These techniques reveal details about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical reactivity and interactions with biological targets (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, including condensation and cycloaddition reactions, which can be exploited to synthesize complex molecular architectures. Their reactivity is influenced by the electronic properties of the substituents attached to the sulfonamide nitrogen and the aromatic ring (A. Farag et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are critical for their application in drug design and development. These properties can affect the compound's bioavailability, stability, and formulation (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity of the sulfonamide group, play a significant role in the compound's biological activity. These properties are crucial for the interaction of sulfonamide-based drugs with their biological targets, influencing their mechanism of action (M. Girisha et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

A study elaborated on the synthesis and structure-activity relationship (SAR) of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds structurally related to the specified chemical, as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is significant in several neurodegenerative diseases. High-affinity inhibitors of this enzyme were identified, providing insight into the potential therapeutic applications of these compounds in neurological conditions (Röver et al., 1997).

Spectroscopic and Molecular Structure Investigation

Another research focused on the comprehensive structural studies of a compound closely related to the one , exploring its optimized molecular structure, vibrational frequencies, and electronic structures through DFT/B3LYP and HF methods. This study highlights the importance of structural analysis in understanding the physicochemical properties and potential biological activities of such compounds (Mansour & Ghani, 2013).

Photodynamic Therapy Applications

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including structures similar to the specified compound, revealed their potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Selective Detection Techniques

A novel design of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols was developed, employing a compound structurally related to the specified chemical. This highlights the compound's relevance in developing highly sensitive and selective detection techniques for applications in chemical, biological, and environmental sciences (Wang et al., 2012).

Propiedades

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S2/c1-13-11-14(2)24-20(23-13)27-31(28,29)18-9-7-17(8-10-18)25-21-26-19(12-30-21)15-3-5-16(22)6-4-15/h3-12H,1-2H3,(H,25,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARIUSGXPRSYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

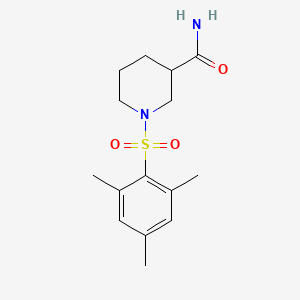

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)

![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)

![5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B4614771.png)

![N-cyclopentyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4614775.png)

![2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B4614782.png)

![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614788.png)

![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614793.png)